Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions of Biginelli-Compounds : The compound is studied in the context of Biginelli-compounds. Research has explored the methylation and acylation on related compounds and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. Intramolecular Friedl-Crafts acylation led to the formation of indeno[1,2-d]pyrimidines, demonstrating diverse synthetic pathways (Kappe & Roschger, 1989).
Ring Expansion Studies : The compound has been studied for its ability to rearrange and form derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives were observed to undergo acid-catalyzed ring contraction, highlighting its reactive nature and potential in synthetic chemistry (Bullock et al., 1972).
Microwave Irradiation in Synthesis : The compound has been synthesized via the modified Biginelli reaction under solvent-free conditions using microwave irradiation, indicating its relevance in modern, efficient synthetic methods (Chen, Liu, & Wang, 2012).
Oxidation Studies
- Oxidation with Selenium Dioxide : Research has focused on the oxidation of derivatives of the compound with selenium dioxide. The oxidation affected the methyl group, leading to various structural transformations, demonstrating its susceptibility to oxidative processes (Khanina & Dubur, 1982).
Crystallography and Molecular Structure
Crystal Structure Analysis : The compound's crystal structure has been studied, revealing details about hydrogen bonding and supramolecular architecture. This analysis is crucial for understanding its physical and chemical properties (Ou-Yang, Chang, & Zhao, 2013).
Conformational Analysis : X-ray crystal structure analysis and quantum chemical calculations have been used to study the structural and electronic characteristics of similar tetrahydropyrimidine derivatives. Such studies are vital for understanding the stereochemistry and reactivity of these compounds (Memarian et al., 2013).
Pharmacological Potential
Antimicrobial and Anticancer Properties : Some derivatives have shown promising antimicrobial and anticancer activities. This suggests potential therapeutic applications for derivatives of this compound in treating infectious diseases and cancer (Sharma et al., 2012).
Antitubercular Agents : Derivatives of the compound have been evaluated for antitubercular activity, showing significant potential against Mycobacterium tuberculosis, indicating its possible use in developing new treatments for tuberculosis (Trivedi et al., 2010).
Thermodynamic Properties
- Thermodynamic Studies : Combustion energies and enthalpies of formation have been experimentally obtained for esters of the compound, providing valuable data for understanding its stability and reactivity under various conditions (Klachko et al., 2020).
Properties
IUPAC Name |
methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-6-10(7-5-8)13(18)12-11(14(19)21-3)9(2)16-15(20)17-12/h4-7,12H,1-3H3,(H2,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZUDLORHQXHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=C(NC(=O)N2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661686 | |
Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-17-0 | |
Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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